molecular formula C12H27O3P B154942 Triisobutyl phosphite CAS No. 1606-96-8

Triisobutyl phosphite

Cat. No. B154942
CAS RN: 1606-96-8
M. Wt: 250.31 g/mol
InChI Key: NURJXHUITUPBOD-UHFFFAOYSA-N
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Description

Triisobutyl phosphite is a strong solvent used for various applications . It is used for liquefying concrete, textile auxiliaries, paper coating compounds, glues, adhesives, and plastic dispersions . It is also used in the reduction of solutions of synthetic resins and natural rubber . In both cellulose-based plastics and synthetic resins, it is used as a flame-retarding plasticizer .


Synthesis Analysis

The synthesis of triisobutyl phosphite involves several chemical reactions . These include esterification, hydrolysis, and oxidation . The use of a P(V)-based Ψ-reagent enables an operationally simple, scalable, and chemoselective method for the direct phosphorylation of alcohols .


Molecular Structure Analysis

The molecular formula of triisobutyl phosphite is C12H27O4P . Its molecular weight is 266.3141 .


Chemical Reactions Analysis

Triisobutyl phosphite participates in various chemical reactions. It is used in the reduction of solutions of synthetic resins and natural rubber . It also forms stable hydrophobic complexes with some metals .


Physical And Chemical Properties Analysis

Triisobutyl phosphite is a very strong, polar solvent . It has a molecular weight of 266.3141 . More detailed physical and chemical properties were not available in the search results.

Scientific Research Applications

Viscosity and Biocidal Activities Triisobutyl(methyl)phosphonium tosylate, a derivative of Triisobutyl phosphite, has been studied for its viscosity behavior in ionic liquids and surfactants, showing mostly shear thinning and thickening behavior. The study also explored the biocidal activities of these compounds against bacterial strains, indicating potential applications in microbial control (Mukherjee et al., 2012).

Catalysis in Sugar Conversion Triisobutyl(methyl)phosphonium tosylate has been identified as an active and selective ionic liquid solvent in the catalytic conversion of fructose into hydroxymethylfurfural (HMF) without requiring an additional catalyst. This highlights its role in efficient catalysis and potential in the development of practical HMF production processes (Liu & Holladay, 2013).

Electromembrane Extraction A range of alkylated phosphites, including Triisobutyl phosphite derivatives, have been investigated as potential supported liquid membranes for electromembrane extraction of basic drugs from human plasma samples. This research underscores their relevance in analytical chemistry and drug extraction processes (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017).

Flame-Retarding Additives in Li-ion Batteries Triethyl and tributyl phosphite, closely related to Triisobutyl phosphite, have been examined for their influence on the electrochemical performance of lithium-ion cells, acting as flame-retarding additives. These additives have shown to improve cell performance and suppress the flammability of electrolytes, indicating their significance in enhancing the safety and efficiency of lithium-ion batteries (Nam, Park, & Kim, 2012).

Triblock Copolymers in Biomedical Applications Amphiphilic triblock copolymers, using components like Triisobutyl phosphite derivatives, have been synthesized with the aim of broadening their application in biomedical areas. These copolymers have shown potential as hydrophobic drug delivery systems, indicating their importance in pharmaceutical and medical research (Shi et al., 2020).

properties

IUPAC Name

tris(2-methylpropyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27O3P/c1-10(2)7-13-16(14-8-11(3)4)15-9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURJXHUITUPBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166947
Record name Triisobutyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisobutyl phosphite

CAS RN

1606-96-8
Record name Tris(2-methylpropyl) phosphite
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1606-96-8
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Record name Triisobutyl phosphite
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Record name Triisobutyl phosphite
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Record name Triisobutyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
VD Makhaev, AP Borisov, EB Lobkovskii… - Bulletin of the …, 1985 - researchgate.net
… , dimethylphenylphosphine, diethylphenylphosphine, ethyldiphenylphosphine, cyclohexyldiphenylphosphine, tri-n-propyl phosphite, tri-n-butyl phosphite, and triisobutyl phosphite …
Number of citations: 10 www.researchgate.net
F Ando, J Koketsu, Y Ishii - Bulletin of the Chemical Society of Japan, 1979 - journal.csj.jp
Trialkoxyarsines (I) and -stibines (II) react with sulfur dioxide to give the corresponding dialkyl sulfites and arsenic trioxide or polymeric residues containing antimony. The reactivity of …
Number of citations: 5 www.journal.csj.jp
RM Flynn, DJ Burton - Journal of Fluorine Chemistry, 2011 - Elsevier
… Similar to Section 4.4.1, diisobutyl dibromofluoromethylphosphonate 13 was prepared from triisobutyl phosphite and 2 in 53% yield (bp 145 C/1 mm Hg). F NMR (CDCl 3 ) (ppm): δ = −…
Number of citations: 29 www.sciencedirect.com
VA Zagumennov, EV Nikitin, AS Romakhin… - Russian Journal of …, 2000 - Springer
… The anodic oxidation of triisobutyl phosphite was also studied in the presence of diisopropyl thiophosphite, which has a high oxidation potential (Table 3, no. 7). …
Number of citations: 4 link.springer.com
AW Frank, CF Baranauckas - The Journal of Organic Chemistry, 1966 - ACS Publications
… Triisobutyl phosphate, bp 90-92 (0.75mm), 20d 1.4192, d”4 0.9661 [lit.27 bp 117 (5.5mm), 20d 1.41931, d”* 0.9681], was obtained in 99%, yield from triisobutyl phosphite, chlorine, and …
Number of citations: 10 pubs.acs.org
JA Dieter - 1967 - search.proquest.com
… Heating triisobutyl phosphite with acetic acid gave isobutyl acetate and diisobutyl hydrogen phosphite. In a more recent study Arbuzov and Zoroastrova*® noted that furylacrylic acid …
Number of citations: 2 search.proquest.com
LM Haines - Inorganic Chemistry, 1971 - ACS Publications
… Tetraphenylboronbis(triisobutyl phosphite (rhodium (I) (XXV). —The yellow precipitate obtained from the reaction of {Rh [P (OfC4H9)8] 5 ] B (CeH8)4 with air by the method described for …
Number of citations: 87 pubs.acs.org
Z YOSHIDA - Journal of Synthetic Organic Chemistry, Japan, 1960 - jstage.jst.go.jp
紫外線 (略 して UV) は たとえば BHC の 合成, 光 重合 といった光化学反応に用いられ, ま たケイ光灯, ケ イ光増白剤の応用上必要かくべからざるものである. さらに UV に よる殺菌効果とか光電…
Number of citations: 0 www.jstage.jst.go.jp
M Sekine, M Satoh, H Yamagata… - The Journal of Organic …, 1980 - ACS Publications
Studies on the benzoylation of amines ofdialkyl benzoylphosphonates (1A-F) were described in detail. Stoichiometric reactions of diethyl benzoylphosphonate (IB) with a variety …
Number of citations: 81 pubs.acs.org
W Adam, O De Lucchi - The Journal of Organic Chemistry, 1980 - ACS Publications
Flash vacuum pyrolysis of the 5, 6-benzotricyclo [3.2. 0.02, 7] hept-5-ene (2a) at ca. 400 C at 0.7 torrafforded quantitatively 2-vinylindene (6). Catalytic hydrogenation of 6 gave 2-…
Number of citations: 9 pubs.acs.org

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